

A Technical Guide to the Thermodynamic Properties of **trans-4-Isopropylcyclohexanecarboxylic Acid**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	<i>trans-4-</i>
Compound Name:	<i>Isopropylcyclohexanecarboxylic acid</i>
Cat. No.:	B032055

[Get Quote](#)

Introduction: The Thermodynamic Landscape in Pharmaceutical Development

In the realm of pharmaceutical sciences, a thorough understanding of the thermodynamic properties of active pharmaceutical ingredients (APIs) and their intermediates is not merely an academic exercise; it is a cornerstone of rational drug development. Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy govern the stability, solubility, and bioavailability of a drug substance. For a molecule like **trans-4-Isopropylcyclohexanecarboxylic acid**, an important intermediate in the synthesis of the antidiabetic agent Nateglinide, a detailed thermodynamic profile is crucial for optimizing its synthesis, purification, and storage, ensuring the quality and efficacy of the final drug product.

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

This technical guide provides a comprehensive overview of the thermodynamic properties of **trans-4-Isopropylcyclohexanecarboxylic acid**. It is designed for researchers, scientists, and drug development professionals, offering both a summary of known properties and a detailed exposition of the experimental and computational methodologies required for their determination.

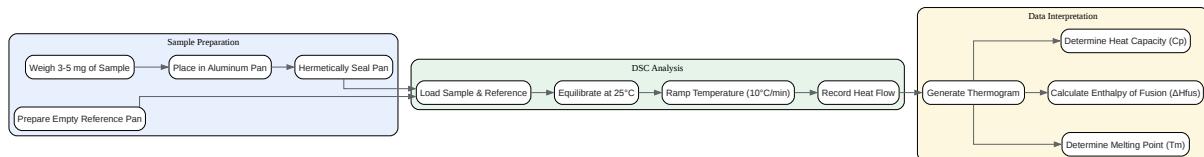
Physicochemical Properties of *trans*-4-Isopropylcyclohexanecarboxylic Acid

While extensive thermodynamic data for ***trans*-4-Isopropylcyclohexanecarboxylic acid** is not readily available in the public domain, its fundamental physical properties have been reported and are summarized below. These values serve as a baseline for more in-depth thermodynamic characterization.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₈ O ₂	[5]
Molecular Weight	170.25 g/mol	[2][5]
Melting Point	94-98 °C	[6]
Boiling Point	263.8 ± 8.0 °C (Predicted)	[4]
Density	0.996 ± 0.06 g/cm ³ (Predicted)	[2][4]
pKa	4.91 ± 0.10 (Predicted)	[2][7]
Appearance	White to off-white crystalline powder	[6][7]

Part 1: Experimental Determination of Thermodynamic Properties

The empirical measurement of thermodynamic properties remains the gold standard for accuracy and reliability. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools in this regard.


Differential Scanning Calorimetry (DSC): A Versatile Tool for Thermal Analysis

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [8] It is widely used to determine several key thermodynamic parameters.

- Objective: To determine the melting point, enthalpy of fusion (ΔH_{fus}), and heat capacity (C_p) of **trans-4-Isopropylcyclohexanecarboxylic acid**.
- Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system.
- Sample Preparation:
 - Accurately weigh 3-5 mg of the crystalline sample into an aluminum DSC pan.
 - Hermetically seal the pan to prevent any mass loss due to sublimation.
 - Prepare an empty, hermetically sealed aluminum pan to serve as a reference.
- Measurement Procedure:
 - Place the sample and reference pans into the DSC cell.
 - Equilibrate the system at a starting temperature of 25°C.
 - Ramp the temperature at a controlled rate, for example, 10°C/min, up to a temperature well above the melting point (e.g., 120°C).
 - Record the heat flow as a function of temperature.
- Data Analysis:
 - The melting point (T_m) is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.
 - The enthalpy of fusion (ΔH_{fus}) is calculated by integrating the area under the melting peak.^[9]
 - The heat capacity (C_p) can be determined by analyzing the heat flow in a region without thermal transitions.

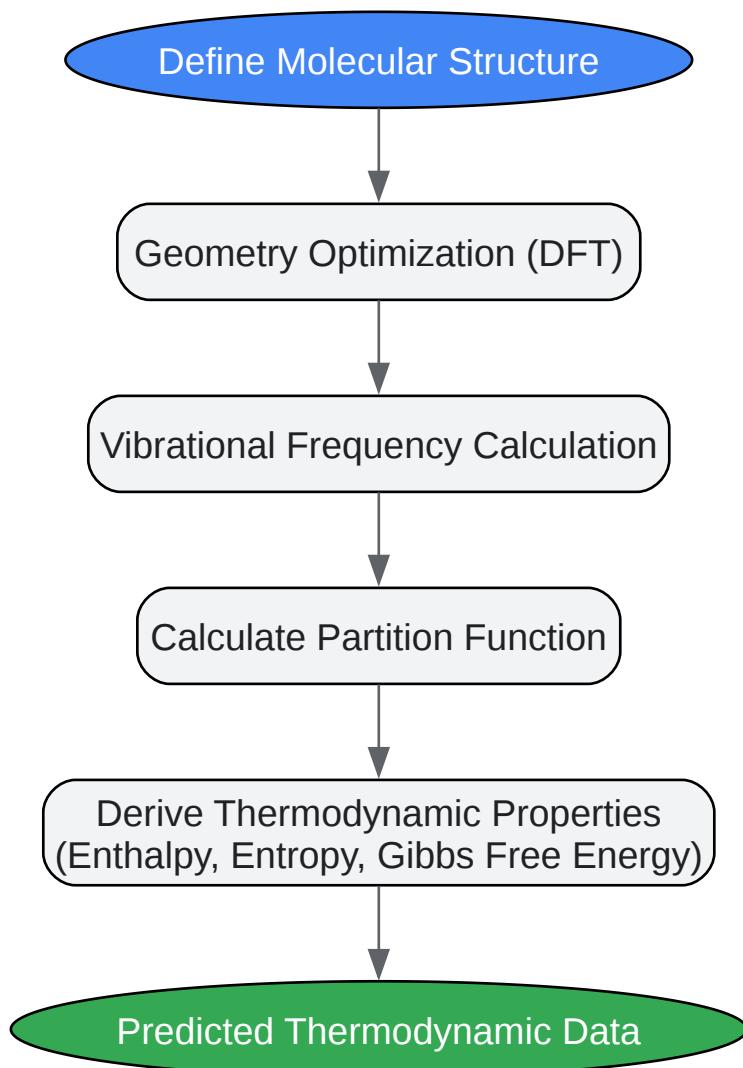
The causal logic behind this protocol is to ensure a controlled and reproducible thermal environment for the sample. The hermetic seal is critical to prevent any mass loss, which would

invalidate the heat flow measurements. The use of a reference pan allows for the subtraction of the instrument's baseline heat flow, isolating the thermal events occurring in the sample.

[Click to download full resolution via product page](#)

Caption: Workflow for DSC analysis of **trans-4-Isopropylcyclohexanecarboxylic acid**.

Part 2: Computational Approaches to Thermodynamic Properties


In the absence of extensive experimental data, computational chemistry provides a powerful avenue for predicting the thermodynamic properties of molecules.^[10] Methods based on statistical mechanics can be employed to calculate properties like enthalpy, entropy, and Gibbs free energy.^[10]

Quantum Chemistry Calculations

Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure of **trans-4-Isopropylcyclohexanecarboxylic acid**. From these calculations, vibrational frequencies can be determined, which are then used to compute the partition function. The partition function is a cornerstone of statistical mechanics, providing

a bridge between the microscopic quantum mechanical states of a molecule and its macroscopic thermodynamic properties.[10]

- Molecular Geometry Optimization: The 3D structure of **trans-4-Isopropylcyclohexanecarboxylic acid** is optimized to find its lowest energy conformation.
- Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are calculated.
- Partition Function Calculation: The electronic, translational, rotational, and vibrational partition functions are computed.
- Thermodynamic Property Calculation: Standard thermodynamic properties such as enthalpy, entropy, and Gibbs free energy are derived from the total partition function.

[Click to download full resolution via product page](#)

Caption: Computational workflow for predicting thermodynamic properties.

Part 3: Understanding Key Thermodynamic Parameters

A comprehensive thermodynamic characterization of **trans-4-Isopropylcyclohexanecarboxylic acid** involves the determination of several key parameters:

- Enthalpy (H): Represents the total heat content of the system. The enthalpy of formation (ΔH_f°) and enthalpy of fusion (ΔH_{fus}) are particularly important. The former indicates the energy change upon forming the compound from its constituent elements, while the latter quantifies the energy required for melting.
- Entropy (S): A measure of the disorder or randomness of a system. The change in entropy (ΔS) during phase transitions or reactions is a critical determinant of spontaneity.
- Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process at constant temperature and pressure. The change in Gibbs free energy (ΔG) is given by the equation $\Delta G = \Delta H - T\Delta S$.^{[11][12]} A negative ΔG indicates a spontaneous process.^[11]

The interplay of these parameters is crucial. For instance, the solubility of **trans-4-Isopropylcyclohexanecarboxylic acid** in a given solvent is governed by the Gibbs free energy of dissolution, which is in turn dependent on the enthalpy and entropy of dissolution.^[13] ^[14]

Conclusion and Future Directions

While the direct experimental thermodynamic data for **trans-4-Isopropylcyclohexanecarboxylic acid** is limited, this guide provides a robust framework for its determination. The combination of experimental techniques, particularly DSC, and computational methods offers a powerful strategy for a comprehensive thermodynamic characterization.

For researchers and professionals in drug development, a thorough understanding and application of these methodologies are essential. The data generated will not only facilitate the optimization of manufacturing processes for Nateglinide but also contribute to a deeper understanding of the solid-state properties of this important pharmaceutical intermediate. Future work should focus on the experimental determination of the full suite of thermodynamic properties and their temperature dependence, which will provide invaluable data for process modeling and optimization.

References

- Attia, A., Mutelet, F., & Solimando, R. (n.d.). Determination of experimental excess molar properties for mixtures of carboxylic acids. ResearchGate.
- Chao, J., & Zwolinski, B. J. (1975). Ideal gas thermodynamic properties of methanoic and ethanoic acids. *Journal of Physical and Chemical Reference Data*, 4(1), 251-261.
- Brimblecombe, P., Clegg, S. L., & Khan, I. (1992). Thermodynamic properties of carboxylic acids relevant to their solubility in aqueous solutions. CityUHK Scholars.
- Ribeiro da Silva, M. A. V., Monte, M. J. S., & Matos, M. A. R. (2003). Measurement and Prediction of the Monocarboxylic Acids Thermochemical Properties. *Journal of Chemical & Engineering Data*, 48(6), 1539-1544.
- Ribeiro da Silva, M. A. V., Monte, M. J. S., & Matos, M. A. R. (2003). Measurement and Prediction of the Monocarboxylic Acids Thermochemical Properties. ResearchGate.
- Cheméo. (n.d.). Chemical Properties of Cyclohexanecarboxylic acid isopropyl ester (CAS 6553-80-6).
- Yale University Department of Chemistry. (n.d.). PS1-S13-ans.
- Fiveable. (n.d.). Computational Thermodynamic Properties | Computational Chemistry Class Notes.
- Pharmaffiliates. (n.d.). trans-4-Isopropylcyclohexyl carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- Singh, R., & Kumar, R. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. *Biointerface Research in Applied Chemistry*, 11(4), 11633-11646.
- eThermo. (n.d.). trans-1,4-Cyclohexanedicarboxylic acid Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on.
- Wikipedia. (n.d.). Differential scanning calorimetry.
- Bruylants, G., Wouters, J., & Michaux, C. (2005). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. *Journal of Pharmaceutical and Biomedical Analysis*, 38(5), 816-825.

- Chongqing Chemdad Co., Ltd. (n.d.). trans-4-Isopropylcyclohexane carboxylic acid.
- GSRS. (n.d.). **TRANS-4-ISOPROPYLCYCLOHEXANECARBOXYLIC ACID**.
- Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- The Organic Chemistry Tutor. (2024, November 1). Entropy, Enthalpy, & Gibbs Free Energy - Chemistry Spontaneity Formulas [Video]. YouTube.
- Mettler Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements.
- Martínez, A., et al. (2023). Theoretical Study of Absolute Entropy, Entropy of Formation, and Gibbs Energy of Formation of Two Novel Macromolecules Obtained by the Solid State. ACS Omega, 8(4), 4123-4132.
- NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).
- LookChem. (n.d.). Cas 7077-05-6,trans-4-Isopropylcyclohexane carboxylic acid.
- Khan Academy. (n.d.). Gibbs free energy and spontaneity.
- OpenStax. (2015, July 1). Gibbs Free Energy | OpenStax Chemistry 2e 16.4 [Video]. YouTube.
- Pharmacy Research. (n.d.). CAS 7077-05-6 Trans-4-Isopropylcyclohexane Carboxylic Acid.
- NIST/TRC. (n.d.). trans-1-isopropyl-4-methylcyclohexane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT).
- Bustamante, C., et al. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. CORE.
- PrepChem.com. (n.d.). Synthesis of 4-isopropylcyclohexane carboxylic acid.
- ChemBK. (n.d.). trans-4-isopropyl cyclohexane carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]
- 2. trans-4-Isopropylcyclohexane carboxylic acid Analytical Chemistry Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. cphi-online.com [cphi-online.com]
- 4. lookchem.com [lookchem.com]

- 5. GSRS [gsrs.ncats.nih.gov]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. chembk.com [chembk.com]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. Khan Academy [khanacademy.org]
- 12. youtube.com [youtube.com]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- To cite this document: BenchChem. [A Technical Guide to the Thermodynamic Properties of trans-4-Isopropylcyclohexanecarboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032055#trans-4-isopropylcyclohexanecarboxylic-acid-thermodynamic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com